Delapril hydrochloride
Overview
Description
Delapril hydrochloride is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, it is metabolized into active metabolites, delapril diacid and 5-hydroxy delapril diacid, which inhibit ACE and block the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased aldosterone secretion . Delapril's unique indanylglycine moiety contributes to its high lipophilicity and distinguishes it from other ACE inhibitors like captopril or enalapril .
Synthesis Analysis
Delapril hydrochloride is synthesized as an esterified prodrug that is converted in vivo to its active metabolites. The presence of the indanyl-glycine moiety imparts greater lipophilicity to delapril compared to other ACE inhibitors . The synthesis process ensures that delapril maintains its efficacy in inhibiting vascular ACE and reducing hypertension .
Molecular Structure Analysis
The solid-state structure of delapril hydrochloride has been determined by single-crystal X-ray diffraction analysis. In the solid state, the amide bond conformation is trans, while in solution, NMR spectra indicate the existence of a mixture of rotational isomers, trans and cis. The trans conformation is favored when molecules pack together in the crystal .
Chemical Reactions Analysis
Delapril hydrochloride undergoes metabolic conversion to active diacid derivatives, which are then excreted in the urine. The pharmacokinetic properties of delapril are characterized by the conversion to these active metabolites, which are responsible for its antihypertensive effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of delapril hydrochloride raw materials have been characterized using various analytical techniques such as differential scanning calorimetry (DSC), thermogravimetry (TG), and X-ray powder diffraction (XRPD). These techniques have revealed differences in melting points and mass loss stages, indicating the presence of impurities in some samples .
Relevant Case Studies
Delapril hydrochloride has been studied in various animal models and clinical settings. It has been shown to suppress angiotensin II release from vascular tissues , reduce myocardial contractility and ventricular myosin isoenzymes in hypertensive rats , and slow the progression of atherosclerosis in cholesterol-fed rabbits . In hypertensive patients, long-term treatment with delapril hydrochloride reduced serum concentrations of procollagen type III amino-terminal peptide, left ventricular mass, and improved cardiac function . Additionally, delapril has been formulated into controlled-release microspheres to sustain its antihypertensive effect in rats .
Scientific Research Applications
Mechanism of Action
Delapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, it is converted into active metabolites, which competitively bind to and inhibit ACE, preventing the conversion of angiotensin I to angiotensin II. This action results in vasodilation and a decrease in angiotensin II-induced aldosterone secretion, leading to increased sodium excretion and water outflow (Definitions, 2020).
Clinical Efficacy in Hypertension and Diabetes
- Delapril hydrochloride, in combination with other antihypertensives, has been shown to be effective in managing hypertension, particularly in patients with type 2 diabetes. It demonstrates comparable efficacy to other antihypertensive combinations, such as losartan/hydrochlorothiazide, in reducing blood pressure (A. Roca-Cusachs et al., 2008).
- Delapril is more beneficial than manidipine, a Ca antagonist, in treating diabetic renal diseases, partly through their different effects on tubular function. It significantly inhibits progression to overt albuminuria in hypertensive type 2 diabetes mellitus patients (T. Shiba et al., 2000).
Comparative Studies with Other Hypertensive Treatments
- Delapril combined with indapamide has shown more effectiveness than captopril with hydrochlorothiazide in reducing blood pressure in patients with mild to moderate essential hypertension. Both treatments were equally well tolerated (E. Rosei & D. Rizzoni, 2003).
- A study comparing delapril and manidipine with other antihypertensive combinations found that delapril and manidipine significantly decreased plasma plasminogen activator inhibitor type I activity in hypertensive patients with type II diabetes mellitus (A Mugellini et al., 2004).
Pharmacokinetic Studies
- Pharmacokinetic interactions between delapril and manidipine, when administered simultaneously, do not significantly alter the pharmacokinetics of either drug or that of their principal metabolites (A. Stockis et al., 2003).
Advantages in Specific Patient Groups
- Delapril, in combination with manidipine, has shown potential benefits in hypertensive patients with type 2 diabetes mellitus. It is as effective as other antihypertensive combinations and is associated with a low incidence of adverse effects like ankle edema. It also demonstrates renoprotective benefits and does not adversely affect glucose metabolism (R. Fogari, 2007).
Solid-State Characterization
- Characterization studies of delapril hydrochloride raw materials using analytical techniques like differential scanning calorimetry and X-ray powder diffraction have been conducted for quality control and stability studies (V. Todeschini et al., 2014).
Comparative Efficacy in Essential Hypertension
- A study compared fixed combinations of delapril plus indapamide versus fosinopril plus hydrochlorothiazide in patients with mild to moderate essential hypertension, demonstrating comparable efficacy and safety profiles between the two treatments (G. Cremonesi et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJCVHVKXFIEPJ-JCNFZFLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048597 | |
Record name | Delapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delapril hydrochloride | |
CAS RN |
83435-67-0 | |
Record name | Delapril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83435-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delapril hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delapril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-N-(indan-2-yl) glycine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELAPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMM3M5ZMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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